

BK-1361: A Potent Peptide Inhibitor of ADAM8 Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cyclo(RLsKDK)*

Cat. No.: B11930368

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane metalloprotease that plays a crucial role in various pathological processes, including cancer progression, inflammation, and neurodegenerative diseases.[1][2] Its involvement in tumor cell invasion, migration, and angiogenesis has positioned it as a promising therapeutic target.[3][4] BK-1361 is a peptidomimetic inhibitor designed to specifically target ADAM8, offering a potential therapeutic avenue for ADAM8-driven pathologies.[5][6] This technical guide provides a comprehensive overview of BK-1361, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action

BK-1361 is a cyclic peptide that was designed based on the structural modeling of the disintegrin domain of ADAM8.[5][7] Unlike inhibitors that target the catalytic site of the metalloproteinase domain, BK-1361 functions by preventing the multimerization of ADAM8 on the cell surface.[5][8] This multimerization is a prerequisite for its biological activity, including its proteolytic and non-proteolytic functions.[3][5] By binding to the disintegrin domain, BK-1361 allosterically inhibits ADAM8, preventing its association with other ADAM8 molecules and its interaction with binding partners like β 1-integrin.[5][9] This disruption of ADAM8 function leads to a reduction in downstream signaling pathways that promote cell invasion and migration, such as the ERK1/2 and MMP pathways.[5][6]

Quantitative Data

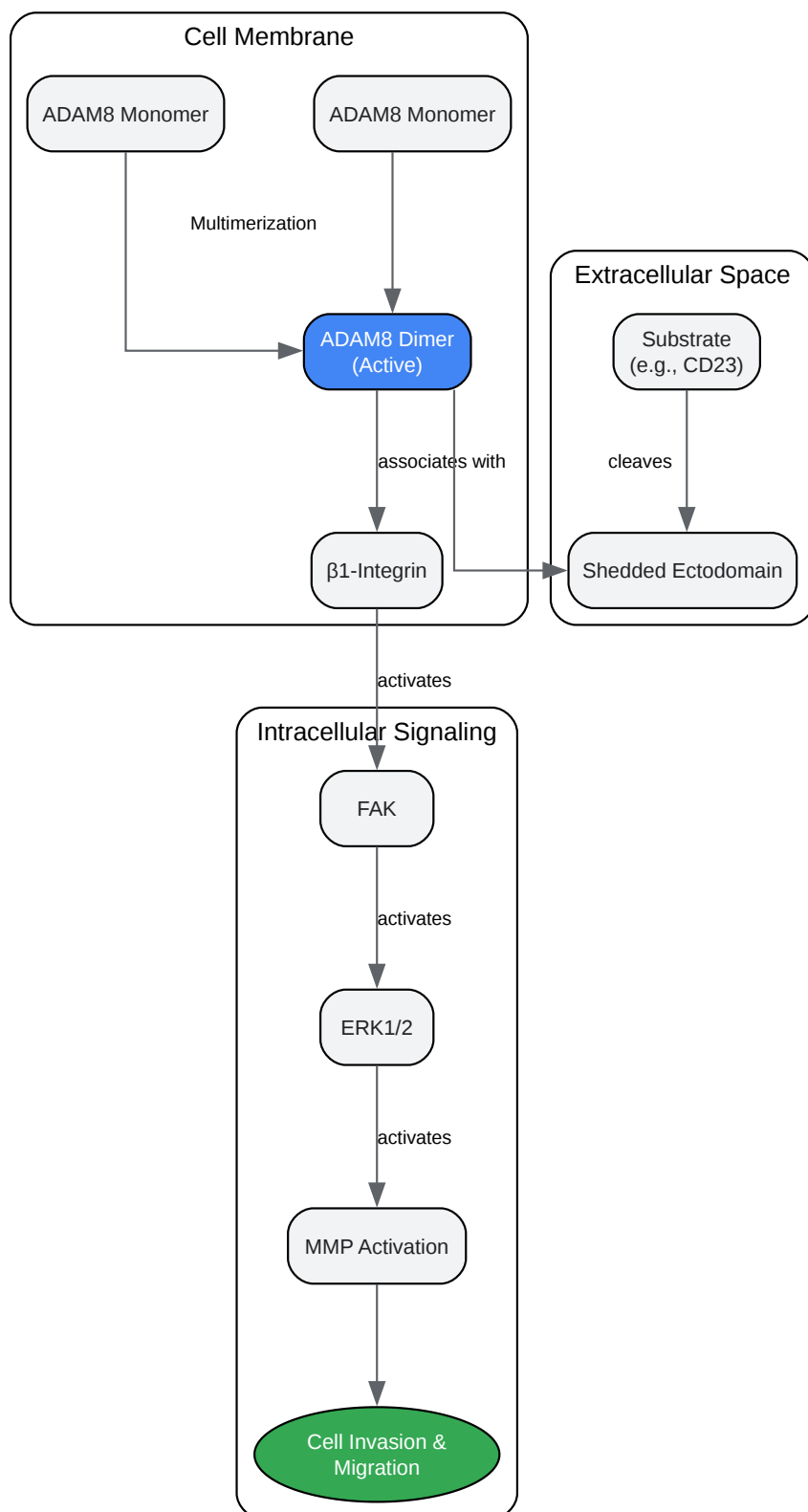
The inhibitory potency and selectivity of BK-1361 have been quantified in various assays. The following tables summarize the key quantitative data available for this peptide inhibitor.

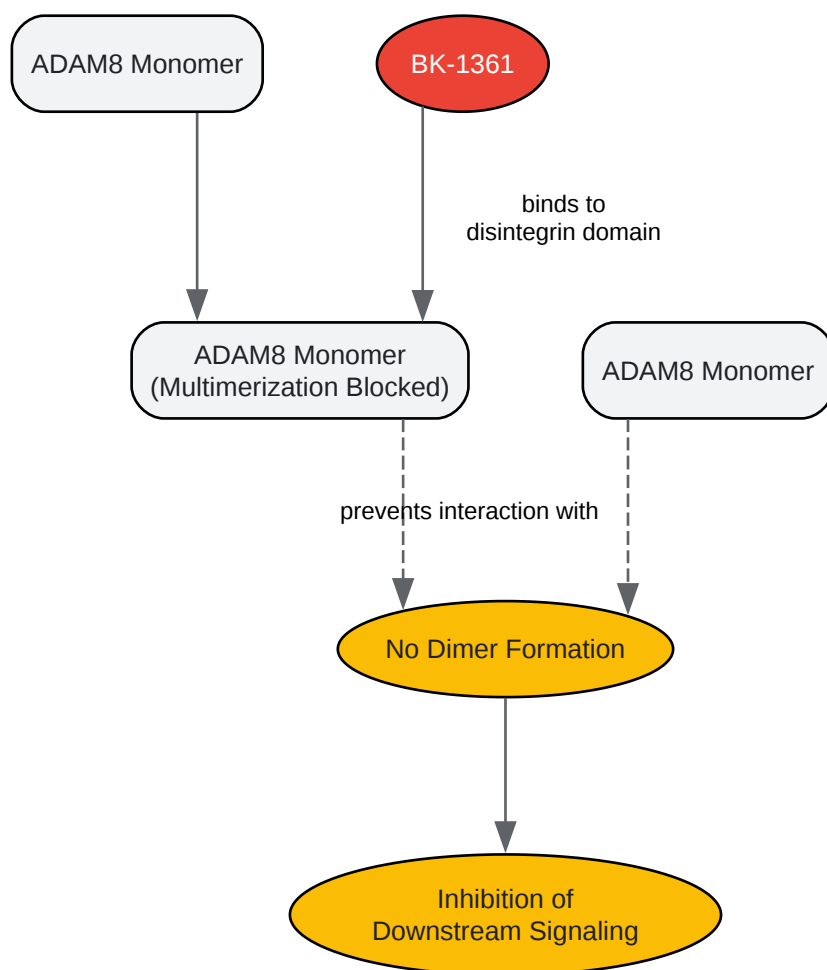
Inhibitory Activity of BK-1361	
Parameter	Value
IC50 for ADAM8 autocatalytic activation	120 ± 19 nM[5]
IC50 for ADAM8-dependent sCD23 shedding	182 ± 23 nM[5]

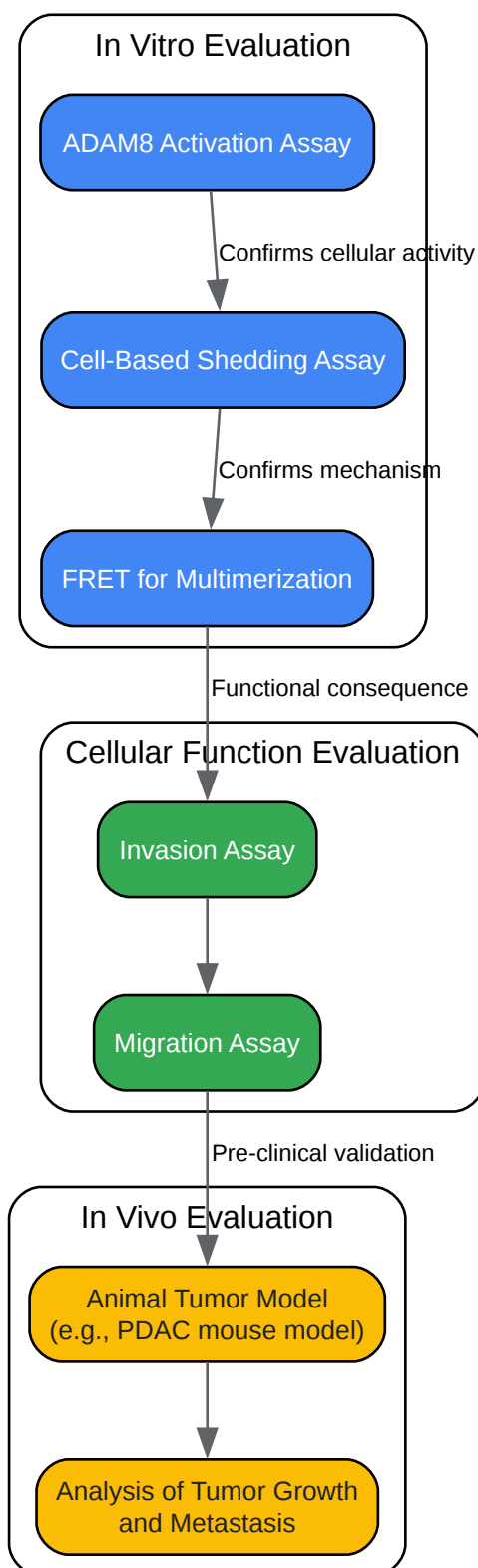
Selectivity of BK-1361	
Protease	Inhibition at 10 µM
ADAM9	No significant inhibition[5]
ADAM10	No significant inhibition[5]
ADAM12	No significant inhibition[5]
ADAM17	No significant inhibition[5]
MMP-2	No significant inhibition[5]
MMP-9	No significant inhibition[5]
MMP-14	No significant inhibition[5]

Signaling Pathways

ADAM8 exerts its pro-tumorigenic effects through both its proteolytic and non-proteolytic functions, which involve the activation of specific signaling cascades. BK-1361, by inhibiting ADAM8 multimerization, effectively blocks these downstream pathways.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. portlandpress.com [portlandpress.com]
- 2. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM8 as a drug target in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BK-1361: A Potent Peptide Inhibitor of ADAM8 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930368#bk-1361-peptide-inhibitor-of-adam8-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com